Cas no 154203-99-3 (2-Thiopheneacetic acid,3-methyl-, ethyl ester)

2-Thiopheneacetic acid,3-methyl-, ethyl ester structure
154203-99-3 structure
Product Name:2-Thiopheneacetic acid,3-methyl-, ethyl ester
CAS-nummer:154203-99-3
MF:C7H9NO2S
MW:171.216860532761
CID:98093
PubChem ID:298610
Update Time:2025-04-18

2-Thiopheneacetic acid,3-methyl-, ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Thiopheneacetic acid,3-methyl-, ethyl ester
    • 3-methyl-2-Thiopheneacetic acid ethyl ester
    • Ethyl (3-methyl-2-thienyl)acetate
    • ethyl (3-methylthiophen-2-yl)acetate
    • Ethyl-4-methyl-5-thiazoleactate
    • LogP
    • ETHYL 4-METHYL-5-THIAZOLYL FORMATE
    • ETHYL 4-METHYLTHIAZOLE-5-CARBOXYLATE
    • 5-THIAZOLECARBOXYLIC ACID, 4-METHYL-, ETHYL ESTER
    • 4-Methyl-5-thiazolecarboxylic acid ethyl ester
    • 4-Methylthiazole-5-carboxylic acid ethyl ester
    • A847130
    • BB 0263177
    • DTXSID00942774
    • EN300-64741
    • SY032681
    • Z425641066
    • Ethyl 4-methyl-1,3-thiazole-5-carboxylate #
    • FT-0647810
    • 154203-99-3
    • AKOS000672824
    • CS-W016028
    • 4-methyl-5-thiazolecarboxylic acid ethylester
    • AC-2611
    • SCHEMBL31575
    • J-521052
    • E1182
    • Ethyl 4-methyl-1,3-thiazole-5-carboxylate
    • NSC170824
    • FT-0654711
    • NSC-170824
    • 4-Methylthiazol-5-carbonsaureathylester
    • GC-0751
    • A4474
    • 4-methyl-5-(ethoxycarbonyl)thiazole
    • Thiazole-5-carboxylic acid, 4-methyl-, ethyl ester
    • MFCD00626873
    • HMS1703D02
    • 20582-55-2
    • Ethyl 4-Methylthiazol-5-Carboxylate
    • 2-Thiopheneacetic acid, 3-methyl-, ethyl ester
    • Inchi: 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
    • InChI-sleutel: WISQBJLUORKXNY-UHFFFAOYSA-N
    • LACHT: S1C=NC(C)=C1C(=O)OCC

Berekende eigenschappen

  • Exacte massa: 184.05586
  • Monoisotopische massa: 171.03539970g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 3
  • Complexiteit: 151
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 67.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.12
  • Kookpunt: 247.5°C at 760 mmHg
  • Vlampunt: 103.5°C
  • Brekindex: 1.52
  • PSA: 26.3

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